N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C24H19N3O3, and its structural features include an acetylphenyl moiety and a naphthalene ring attached to a dihydropyridazine core. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
The structure-activity relationship (SAR) analysis revealed that the naphthalene moiety is crucial for enhancing cytotoxicity, likely due to its ability to intercalate DNA or inhibit topoisomerases.
Antimicrobial Activity
The compound also showed promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models of inflammation indicated a reduction in edema and inflammatory cytokine levels when treated with the compound:
Model | Effect | Reference |
---|---|---|
Carrageenan-induced paw edema | Significant reduction in paw swelling | |
Lipopolysaccharide (LPS) model | Decreased TNF-alpha and IL-6 levels |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- DNA Intercalation : The naphthalene ring facilitates intercalation into DNA, disrupting replication and transcription processes.
- Inhibition of Pro-inflammatory Pathways : It modulates signaling pathways related to inflammation, particularly NF-kB and MAPK pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cell death, with mechanistic insights suggesting mitochondrial dysfunction as a key pathway involved in apoptosis induction.
- Animal Model Studies : In animal models, administration of the compound led to significant tumor regression in xenograft models, supporting its potential as a lead candidate for further development in oncology.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)18-8-4-9-19(14-18)25-23(29)15-27-24(30)13-12-22(26-27)21-11-5-7-17-6-2-3-10-20(17)21/h2-14H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAXHNZJPFWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.